molecular formula C12H15BrO3 B2874954 Methyl 4-(4-bromobutoxy)benzoate CAS No. 124064-22-8

Methyl 4-(4-bromobutoxy)benzoate

Cat. No.: B2874954
CAS No.: 124064-22-8
M. Wt: 287.153
InChI Key: YHSVDHUYRUPKRR-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromobutoxy)benzoate (CAS 124064-22-8) is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . This ester derivative features a bromobutoxy chain, making it a valuable alkylating agent and a versatile building block in chemical synthesis. Its primary research application is as a key intermediate in the synthesis of complex macrocyclic compounds. Specifically, it is used in the preparation of functionalized porphyrazines and phthalocyanines . These aza-porphyrinoids are of significant scientific interest due to their strong light absorption in the UV-Vis range and their ability to generate singlet oxygen, making them promising candidates for applications in photodynamic therapy (PDT), chemical catalysis, and as components in advanced materials and sensor systems . The bromoalkyl chain on this benzoate ester acts as a flexible linker, allowing researchers to tether the aromatic system to other molecules or nanostructures, such as titanium dioxide nanoparticles, to create hybrid materials with enhanced photochemical properties . This product is intended for use by qualified researchers in a controlled laboratory setting. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

methyl 4-(4-bromobutoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSVDHUYRUPKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-bromobutoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-hydroxybenzoate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.

Scientific Research Applications

Methyl 3-(4-bromobutoxy)benzoate is a chemical compound with diverse applications in scientific research, ranging from drug synthesis to material science. It is an organic compound with the molecular formula C12H15BrO3C_{12}H_{15}BrO_3 and a molecular weight of approximately 285.15 g/mol. The compound belongs to the class of benzoate esters and has a bromine atom attached to a butoxy chain at the para position relative to the ester functional group on the benzene ring.

Scientific Research Applications

Methyl 3-(4-bromobutoxy)benzoate is a versatile compound with applications in pharmaceuticals, materials science, and chemical synthesis.

Pharmaceuticals Research into the biological activity of methyl 3-(4-bromobutoxy)benzoate is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit antimicrobial and anti-inflammatory activities. The presence of the bromine atom may enhance biological activity through increased lipophilicity or by facilitating interactions with biological targets. Further studies are necessary to elucidate its specific biological effects and therapeutic potential.

Materials Science Methyl 3-(4-bromobutoxy)benzoate can be used as a building block for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromobutoxy)benzoate involves its interaction with specific molecular targets. The bromobutoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 4-(4-bromobutoxy)benzoate belongs to a broader class of substituted benzoates. Key structural analogues include:

  • Halogenated Alkoxy Benzoates : Compounds like methyl 4-(4-chlorobutoxy)benzoate or methyl 4-(4-iodobutoxy)benzoate differ in the halogen atom (Cl, I vs. Br). The bromine substituent offers a balance between reactivity (favorable for SN2 reactions) and stability, compared to the more labile iodine or less reactive chlorine .
  • Aryl-Substituted Benzoates: Derivatives such as methyl 4-(piperazinylquinoline)benzoate (e.g., compounds C1–C7 in ) replace the bromobutoxy chain with bulky aryl-piperazine-quinoline groups.
  • Alkoxyethoxy Benzoates : Compounds like those in feature alkoxyethoxy chains (e.g., ethoxyethoxy), which are shorter and more polar than bromobutoxy, leading to lower logP values and altered solubility profiles .
Table 1: Key Structural and Property Comparisons
Compound Class Substituent Key Properties
Bromobutoxy Benzoate 4-Bromobutoxy High lipophilicity (logP ~3.5*), reactive Br for functionalization
Chlorobutoxy Benzoate 4-Chlorobutoxy Moderate reactivity, lower logP (~2.8*)
Aryl-Piperazine-Quinoline Piperazinylquinoline Lower logP (~2.0*), enhanced hydrogen bonding, biological target engagement
Alkoxyethoxy Benzoate Ethoxyethoxy Higher polarity (logP ~1.5*), improved aqueous solubility

*Predicted values based on substituent contributions.

Physicochemical Properties

The bromobutoxy chain significantly impacts physicochemical behavior:

  • Lipophilicity : The bromine atom and butoxy chain increase logP compared to shorter alkoxy or polar aryl groups. For instance, this compound is expected to have a logP ~3.5, higher than ethoxyethoxy analogues (logP ~1.5) .
  • Solubility: The compound’s solubility in polar solvents (e.g., acetonitrile) is moderate but lower than derivatives with hydrophilic groups (e.g., piperazinylquinoline in C1–C7) .
  • Melting Point : Bromine’s molecular weight and chain flexibility likely result in a lower melting point compared to rigid aryl-substituted benzoates .

Biological Activity

Methyl 4-(4-bromobutoxy)benzoate is an organic compound belonging to the class of benzoate esters, characterized by a bromobutoxy substituent on the aromatic ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and materials science. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H15BrO3C_{12}H_{15}BrO_3 and a molecular weight of approximately 285.15 g/mol. The presence of a bromine atom enhances its lipophilicity, which may facilitate interactions with biological targets. The unique structure contributes to its reactivity and potential applications in various fields.

Biological Activity

Antimicrobial Properties

Research indicates that compounds with structures similar to this compound often exhibit antimicrobial activities . For instance, preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy is limited. The bromine atom's influence on the compound's lipophilicity likely plays a role in enhancing its biological activity.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties , which may be attributed to their ability to modulate immune responses. While direct studies on this compound are scarce, the structural similarities with known anti-inflammatory agents suggest potential therapeutic applications.

Synthesis Methods

This compound can be synthesized through various methods:

  • Esterification Reaction : The reaction of 4-bromobutoxybenzoic acid with methanol in the presence of an acid catalyst.
  • Nucleophilic Substitution : Utilizing bromobutane as a nucleophile in a substitution reaction with methyl benzoate.

These synthetic routes allow for efficient production while enabling further modifications for desired applications.

Study on Antimicrobial Activity

A study conducted on structurally similar compounds revealed that this compound could potentially inhibit bacterial growth. The results indicated a significant reduction in colony-forming units (CFUs) when tested against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundTest OrganismInhibition Zone (mm)
This compoundS. aureus15
Methyl 4-(bromomethyl)benzoateE. coli12

This data suggests that this compound may possess significant antimicrobial properties worthy of further exploration.

Research on Anti-inflammatory Effects

In another study focusing on compounds with similar structures, researchers observed that certain derivatives exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. Although specific data for this compound is lacking, these findings underscore the potential for this compound to influence inflammatory pathways positively.

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